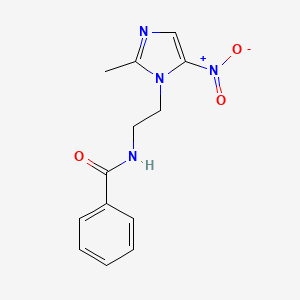
N-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)benzamide is a synthetic compound that belongs to the class of nitroimidazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antiprotozoal, and anticancer properties. The presence of the nitro group in the imidazole ring is crucial for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)benzamide typically involves the following steps:
Nitration of Imidazole: The starting material, 2-methylimidazole, is nitrated using a mixture of nitric acid and sulfuric acid to produce 2-methyl-5-nitroimidazole.
Alkylation: The nitroimidazole is then alkylated with an appropriate alkylating agent, such as ethyl bromide, to introduce the ethyl group.
Amidation: The resulting intermediate is reacted with benzoyl chloride in the presence of a base, such as triethylamine, to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding carboxylic acids.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Reduction: N-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)benzamide.
Oxidation: N-(2-(2-Methyl-5-carboxy-1H-imidazol-1-yl)ethyl)benzamide.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
N-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and antiprotozoal activities.
Medicine: Investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The biological activity of N-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)benzamide is primarily due to the presence of the nitro group. This group undergoes bioreduction in the presence of cellular reductases, leading to the formation of reactive intermediates. These intermediates can cause DNA damage, inhibit DNA synthesis, and induce apoptosis in target cells. The compound’s molecular targets include DNA and various enzymes involved in cellular metabolism.
Comparison with Similar Compounds
N-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)benzamide can be compared with other nitroimidazole derivatives such as metronidazole and tinidazole. While all these compounds share a common nitroimidazole core, this compound is unique due to the presence of the benzamide group, which can enhance its lipophilicity and potentially improve its biological activity.
List of Similar Compounds
- Metronidazole
- Tinidazole
- Ornidazole
- Secnidazole
These compounds are widely used for their antimicrobial and antiprotozoal properties, but this compound may offer distinct advantages in terms of potency and selectivity.
Properties
CAS No. |
55455-18-0 |
|---|---|
Molecular Formula |
C13H14N4O3 |
Molecular Weight |
274.28 g/mol |
IUPAC Name |
N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]benzamide |
InChI |
InChI=1S/C13H14N4O3/c1-10-15-9-12(17(19)20)16(10)8-7-14-13(18)11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,14,18) |
InChI Key |
WYBRZOBLOVHIOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(N1CCNC(=O)C2=CC=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















